4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a 1H-imidazole core substituted at position 2 with a sulfanyl-linked carbamoyl methyl group. The carbamoyl group is further functionalized with a 2,4-difluorophenyl moiety, while the benzamide nitrogen is connected to a furan-2-ylmethyl substituent. Its synthesis likely involves nucleophilic aromatic substitution (e.g., for imidazole-thiol formation) and condensation reactions, analogous to methods described for related compounds .
Properties
IUPAC Name |
4-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O3S/c24-16-5-8-20(19(25)12-16)28-21(30)14-33-23-26-9-10-29(23)17-6-3-15(4-7-17)22(31)27-13-18-2-1-11-32-18/h1-12H,13-14H2,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLKRPQTCGRADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzamide core, followed by the introduction of the furan-2-ylmethyl group and the imidazole ring. The final step involves the substitution of the imidazole ring with the 2,4-difluorophenyl group. Common reagents used in these reactions include triethylamine, triphenylphosphine, and DBU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that compounds with imidazole and benzamide structures exhibit anticancer properties. The presence of the difluorophenyl group may enhance the compound's ability to inhibit cancer cell proliferation through mechanisms involving tyrosine kinase inhibition, which is crucial in various cancers including leukemia .
Case Study:
In a study examining similar compounds, it was found that derivatives with imidazole rings showed significant inhibition of cancer cell lines, suggesting that our compound could potentially serve as a lead structure for developing new anticancer agents .
2. Antimicrobial Properties
The imidazole and furan components are known for their antimicrobial activities. Compounds containing these moieties have been studied for their effectiveness against a range of pathogens, including bacteria and fungi. The sulfanyl group may also contribute to enhanced antimicrobial efficacy due to its ability to disrupt microbial cell membranes .
Case Study:
A related compound demonstrated potent antibacterial activity against Staphylococcus aureus, indicating that our compound may have similar properties worth exploring through in vitro studies .
Pharmacological Applications
1. Enzyme Inhibition
The structure suggests potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways. The imidazole ring can interact with active sites of enzymes, making it a candidate for drug development targeting metabolic disorders .
Research Insight:
Studies have shown that imidazole derivatives can effectively inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain signaling . This could position the compound as a non-steroidal anti-inflammatory drug (NSAID) candidate.
2. Neurological Applications
Given the structural similarities to known neuroprotective agents, this compound may also be investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability of imidazole derivatives to cross the blood-brain barrier makes them particularly interesting for neurological applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, physicochemical properties, and bioactivity.
Core Heterocyclic Ring Systems
- Target Compound : Contains a 1H-imidazole ring, which is electron-rich and participates in hydrogen bonding.
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde () : Features a benzimidazole ring, a bicyclic system with enhanced aromaticity and rigidity compared to imidazole. This increases metabolic stability but may reduce solubility .
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () : Utilizes a 1,2,4-triazole ring, which exhibits tautomerism (thione-thiol equilibrium). This property can influence binding kinetics in biological systems .
Substituent Effects
Key Observations :
- Aromatic vs.
- Urea vs.
Biological Activity
4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 468.48 g/mol. Its structure includes an imidazole ring, a benzamide moiety, and a sulfanyl group, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the benzamide group may influence enzyme or receptor activity by binding to specific sites on proteins.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on related imidazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria. However, specific studies on this compound have not yet conclusively demonstrated significant antimicrobial properties against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Emerging studies suggest that compounds featuring imidazole and benzamide functionalities may possess anticancer properties. The ability to inhibit certain enzymes involved in cancer cell proliferation has been noted in similar compounds. For example, the inhibition of histone deacetylases (HDACs) by imidazole-containing compounds has been documented, which could be relevant for the development of cancer therapeutics .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of imidazole derivatives reported that certain compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : Research focusing on enzyme inhibition highlighted that imidazole derivatives could act as effective inhibitors of metalloenzymes, which are crucial in various biochemical pathways .
- Anticancer Activity : Investigations into the anticancer properties of benzamide derivatives revealed their potential in targeting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Data Table: Summary of Biological Activities
| Activity Type | Compound Class | Target Organisms/Cells | Efficacy Observed |
|---|---|---|---|
| Antimicrobial | Imidazole derivatives | S. aureus, E. coli | Variable; some showed no activity |
| Enzyme Inhibition | Imidazole-containing compounds | Metalloenzymes | Significant inhibition noted |
| Anticancer | Benzamide derivatives | Various cancer cell lines | Promising; induces apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
